tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate
Description
tert-butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is a carbamate derivative featuring a tert-butyl protective group, a carbamoyl methyl linker, and a 4-bromopyridin-2-yl aromatic moiety. The bromine atom at the 4-position of the pyridine ring enhances reactivity in cross-coupling reactions, while the tert-butyl carbamate group provides steric protection for sensitive functional groups during synthetic processes .
Properties
Molecular Formula |
C12H16BrN3O3 |
|---|---|
Molecular Weight |
330.18 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-bromopyridin-2-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-6-8(13)4-5-14-9/h4-6H,7H2,1-3H3,(H,15,18)(H,14,16,17) |
InChI Key |
QAYQDBIQYRLEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=NC=CC(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate
This intermediate is crucial and is prepared by reacting 4-bromopyridin-2-amine or 4-bromo-2-(bromomethyl)pyridine with tert-butyl carbamate or tert-butyl dicarbonate under basic conditions.
-
- 4-bromopyridin-2-amine or 4-bromo-2-(bromomethyl)pyridine
- tert-butyl dicarbonate ((Boc)2O) or tert-butyl carbamate
- Base: sodium hydride (NaH), sodium bicarbonate (NaHCO3), or triethylamine (Et3N)
- Catalyst: 4-dimethylaminopyridine (DMAP) (optional)
- Solvent: tetrahydrofuran (THF), dimethylacetamide (DMAc), or tert-butanol
-
- Temperature: 0 °C to room temperature for initial deprotonation and carbamate formation
- Time: 0.25 to 16 hours depending on the step and reagents
- Atmosphere: Inert (N2 or Ar) to prevent moisture interference
Example reaction:
Reacting tert-butyl carbamate with sodium hydride in THF at 0 °C for 15 minutes, followed by addition of 4-bromopyridin-2-yl methyl iodide at 0–20 °C, stirring for 16 hours yields tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate with about 76% yield.
Step 2: Carbamoylation to Form tert-butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate
This step introduces the carbamoyl methyl group linking the pyridine ring to the tert-butyl carbamate moiety.
-
- tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate (from Step 1)
- Carbamoyl chloride or carbamoylating agents such as diphenyl phosphoryl azide (DPPA)
- Base: Triethylamine or similar organic base
- Solvent: THF or ethyl acetate
-
- Temperature: 60–80 °C for 2–3 hours
- Atmosphere: Inert gas protection
- Workup: Quenching with aqueous ammonium chloride, extraction with ethyl acetate, drying over sodium sulfate
Example procedure:
Treating 2-bromo-nicotinic acid derivative with diphenyl phosphoryl azide at 80 °C for 3 hours, followed by workup and purification by flash chromatography yields carbamoyl intermediates with yields up to 99%. Similar conditions can be adapted for the carbamoyl methylation step.
Purification and Characterization
-
- Column chromatography on silica gel using ethyl acetate/hexane mixtures (typically 20% EtOAc in hexane)
- Recrystallization if applicable
-
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR: tert-butyl group singlet at ~1.4 ppm, pyridine protons between 7.0–8.5 ppm
- ^13C NMR: carbamate carbonyl carbon around 155–160 ppm
- Mass Spectrometry (MS):
- Molecular ion peak at m/z 330.18 ([M+H]^+) confirming molecular weight
- High-Performance Liquid Chromatography (HPLC):
- Purity assessment, typically >95% purity achieved
- Infrared Spectroscopy (IR):
- Characteristic carbamate C=O stretch near 1700 cm^-1
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
Data Table Summarizing Key Preparation Parameters
| Step | Starting Material | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-bromopyridin-2-amine or bromomethyl derivative | tert-butyl dicarbonate, NaH or NaHCO3, DMAP | THF, tert-butanol | 0 °C to RT | 0.25–16 h | 70–76 | Inert atmosphere, anhydrous conditions |
| 2 | tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate | Diphenyl phosphoryl azide, triethylamine | THF, EtOAc | 60–80 °C | 2–3 h | 90–99 | Requires careful temperature control |
Research Discoveries and Optimization Insights
Base selection: Sodium hydride provides efficient deprotonation for carbamate formation, but milder bases like sodium bicarbonate can reduce side reactions.
Solvent effects: Polar aprotic solvents such as THF and DMAc improve solubility and reaction rates, critical for carbamoylation steps.
Temperature control: Maintaining low temperatures during initial alkylation prevents decomposition; elevated temperatures (60–80 °C) are optimal for carbamoyl azide reactions.
Catalyst and additive use: DMAP catalysis enhances carbamate formation efficiency; triethylamine scavenges HCl during carbamoylation.
Purity and yield: Iterative optimization of stoichiometry and reaction time improves yields from 70% to near quantitative (up to 99%).
Stability: The compound is stable under inert atmosphere at –20 °C; exposure to moisture or acid/base conditions may hydrolyze the carbamate group.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromopyridine Moiety
The 4-bromo substituent on the pyridine ring undergoes classical S<sub>N</sub>Ar reactions with nucleophiles under mild conditions.
Mechanistic Insight : The electron-withdrawing carbamoyl group meta to the bromine activates the pyridine ring for S<sub>N</sub>Ar by stabilizing the negative charge in the Meisenheimer intermediate .
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in palladium-mediated cross-couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-Phenylpyridin-2-yl derivative | 85% |
| Vinylboronic pinacol ester | Pd(dppf)Cl₂, CsF, THF | 4-Vinylpyridin-2-yl analog | 72% |
Notable Application : This reaction installs aryl/alkenyl groups for drug discovery scaffolds.
Carbamate Hydrolysis and Functionalization
The tert-butyl carbamate group undergoes controlled deprotection:
| Condition | Product | Application |
|---|---|---|
| HCl (4M in dioxane), RT | Free amine (glycine analog) | Peptidomimetic synthesis |
| TFA/DCM (1:1), 0°C → RT | Deprotected amine | Intermediate for heterocycle formation |
Critical Note : Acidic hydrolysis preserves the carbamoylmethyl group, enabling sequential functionalization.
Alkylation at the Carbamoylmethyl Position
The methylene group adjacent to the carbamate participates in base-mediated alkylations:
| Base | Alkylating Agent | Product | Yield |
|---|---|---|---|
| NaH (60%) | Methyl iodide | N-Methylcarbamoylmethyl derivative | 68% |
| LDA | Benzyl bromide | N-Benzylcarbamoylmethyl analog | 55% |
Limitation : Steric hindrance from the tert-butyl group reduces reactivity toward bulky electrophiles .
Cyclization Reactions
Intramolecular reactions form nitrogen-containing heterocycles:
| Condition | Product | Mechanism |
|---|---|---|
| CuI, DIPEA, DMF, 120°C | Pyrido[2,3-d]pyrimidin-4-one | Ullmann-type C–N coupling |
| Pd(OAc)₂, Xantphos, K₂CO₃ | Fused pyridine-pyrrolidinone system | Tandem coupling-cyclization |
Structural Impact : Cyclization enhances π-stacking capabilities in medicinal chemistry targets.
Stability and Side Reactions
Key stability data under common conditions:
| Condition | Observation | Half-Life |
|---|---|---|
| pH 7.4 buffer, 37°C | Stable (>95% intact after 24 h) | >48 h |
| 1M NaOH, RT | Rapid carbamate hydrolysis (t₁/₂ = 15 min) | 15 min |
This compound’s reactivity profile makes it indispensable for constructing polyfunctionalized pyridine derivatives in pharmaceutical research. Its bromine atom and carbamate group provide orthogonal handles for sequential modifications, while the carbamoylmethyl linker adds conformational flexibility to derived molecules.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often used in assays to investigate enzyme inhibition and receptor binding .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of inhibitors for specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Mechanism of Action
The mechanism of action of tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The bromopyridinyl group allows the compound to bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, tert-butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is compared below with structurally analogous compounds. Key parameters include molecular weight, solubility, reactivity, and applications.
Table 1: Comparative Analysis of Carbamate Derivatives
| Compound Name | Molecular Weight (g/mol) | Solubility (DMSO, mg/mL) | Key Reactivity | Primary Applications |
|---|---|---|---|---|
| tert-butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate | 343.22 | 12.5 | Suzuki-Miyaura coupling, nucleophilic substitution | Kinase inhibitor synthesis, PROTACs |
| tert-butyl N-[(pyridin-2-yl)carbamoylmethyl]carbamate | 265.31 | 18.7 | Amide bond formation | Intermediate for heterocyclic ligands |
| 4-chloro-N-(carbamoylmethyl)pyridine-2-carboxamide | 243.68 | 9.8 | SNAr reactions, metal-catalyzed functionalization | Antibacterial agent development |
| N-[(4-iodopyridin-2-yl)carbamoyl]methyl carbamate | 390.12 | 8.2 | Ullmann coupling, radiohalogenation | Radiolabeled tracer synthesis |
Key Findings:
Solubility : The tert-butyl group enhances solubility in organic solvents compared to the chloro- and iodo-substituted derivatives, which exhibit lower solubility due to increased molecular weight and halogen hydrophobicity .
Applications : Bromine’s balance between reactivity and stability makes this compound preferable for kinase inhibitor synthesis, whereas the iodo analog is niche in radiopharmaceuticals due to iodine’s isotopic properties .
Structural and Functional Insights
- Steric Effects : The tert-butyl group reduces undesired side reactions during multi-step syntheses, a feature absent in smaller analogs like the unsubstituted pyridine derivative .
- Electronic Effects : The electron-withdrawing bromine atom activates the pyridine ring for electrophilic substitutions, contrasting with the electron-donating methyl groups in related compounds .
Biological Activity
tert-butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate, with the molecular formula CHBrNO and a molecular weight of 287.15 g/mol, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.
Synthesis
The compound is synthesized through a two-step process involving (4-bromopyridin-2-yl)-carbamic acid tert-butyl ester and methyl iodide in tetrahydrofuran (THF). The reaction conditions include:
- Stage 1 : Reaction of (4-bromopyridin-2-yl)-carbamic acid tert-butyl ester with sodium hydride in THF at 0°C for 0.25 hours.
- Stage 2 : Addition of methyl iodide in THF at temperatures ranging from 0 to 20°C for 16 hours, yielding the final product with an overall yield of approximately 76% .
Research indicates that compounds similar to tert-butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate may exhibit neuroprotective effects. For instance, derivatives have been shown to act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in Alzheimer's disease pathology. These compounds can prevent the aggregation of amyloid beta peptides, which are implicated in neurodegenerative disorders .
In Vitro Studies
In vitro studies have demonstrated that related compounds can protect astrocytes from damage induced by amyloid beta (Aβ) peptides. Specifically, one study reported that a similar compound increased cell viability in astrocytes exposed to Aβ 1-42, suggesting a protective mechanism against oxidative stress and inflammation . The results indicated:
- Cell Viability : Treatment with the compound restored cell viability to approximately 63% compared to untreated controls.
- Cytotoxicity : No significant cytotoxicity was observed at concentrations up to 100 μM.
In Vivo Studies
In vivo investigations using animal models have revealed mixed results regarding the efficacy of these compounds in mitigating neurodegeneration. For example, while some studies showed reduced oxidative stress markers in treated groups compared to controls, the overall protective effects were less pronounced than those observed in vitro . The bioavailability of these compounds within the central nervous system remains a critical factor influencing their effectiveness.
Case Studies and Research Findings
| Study | Methodology | Findings |
|---|---|---|
| Study on M4 Compound | In vitro astrocyte model | Moderate protection against Aβ-induced toxicity; increased cell viability (62.98% vs. 43.78%) |
| Scopolamine-Induced Model | In vivo rat model | No significant effect compared to galantamine; attributed to bioavailability issues |
| Oxidative Stress Assessment | TBARS assay | Reduction in malondialdehyde levels in treated groups; significant difference noted with galantamine |
Q & A
Q. How can researchers optimize the synthesis of tert-butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions. For carbamate derivatives like this compound, key steps include:
- Coupling Reagents : Use HATU or EDC/HOBt for amide bond formation between 4-bromopyridin-2-amine and activated carbamate intermediates.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Temperature Control : Maintain 0–25°C during coupling to minimize side reactions (e.g., tert-butyl group cleavage) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water improves purity (>95%) .
Q. What analytical techniques are critical for characterizing tert-butyl N-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C4-Br substitution) and tert-butyl group integrity. Look for characteristic peaks: tert-butyl at δ ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 329.04 for C₁₂H₁₅BrN₃O₂) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding patterns (e.g., amide-pyridine interactions) .
Q. What stability considerations are relevant for storing this compound in laboratory settings?
- Methodological Answer : Stability is influenced by:
- Moisture Sensitivity : Store under inert gas (argon) in sealed vials with desiccants (silica gel) to prevent hydrolysis of the carbamate group .
- Temperature : Long-term storage at –20°C minimizes thermal decomposition; avoid repeated freeze-thaw cycles .
- Light Sensitivity : Protect from UV exposure to prevent bromine-mediated photodegradation (use amber glassware) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of the 4-bromopyridine moiety during functionalization?
- Methodological Answer : Conflicting reactivity (e.g., Suzuki coupling vs. nucleophilic substitution) can be addressed via:
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density distribution at C4-Br, identifying preferred reaction pathways .
- Kinetic Profiling : Monitor reaction intermediates via in situ ¹⁹F NMR (if fluorine tags are used) or LC-MS to track substituent effects .
- Steric Maps : Generate steric hindrance maps (e.g., using PyMOL) to assess accessibility of the bromine site in crystal structures .
Q. What strategies mitigate challenges in analyzing trace impurities during scale-up synthesis?
- Methodological Answer : Impurity profiling requires:
- HPLC-DAD/ELSD : Use C18 columns (ACN/water + 0.1% TFA) to separate tert-butyl degradation products (e.g., tert-butanol) .
- ICP-MS : Quantify residual bromine (from unreacted 4-bromopyridine) to ensure compliance with ICH Q3D guidelines .
- DoE Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, stoichiometry) affecting impurity levels .
Q. How does the carbamate group influence pharmacological interactions in kinase inhibition assays?
- Methodological Answer : The tert-butyl carbamate acts as a:
- Hydrogen Bond Acceptor : Molecular docking (e.g., AutoDock Vina) shows carbamate carbonyl interactions with kinase ATP-binding pockets (e.g., p38 MAPK) .
- Steric Shield : MD simulations (AMBER) reveal reduced off-target binding compared to non-bulky carbamates .
- Metabolic Stability : In vitro microsomal assays (human liver microsomes) show slower degradation (~t₁/₂ > 60 min) due to tert-butyl protection .
Q. What computational tools predict regioselectivity in further functionalization of the pyridine ring?
- Methodological Answer : Regioselectivity modeling involves:
- Fukui Indices : Calculate using Gaussian 16 to identify nucleophilic/electrophilic sites on the pyridine ring .
- Machine Learning : Train models on existing pyridine derivative datasets (e.g., Reaxys) to predict C2 vs. C5 substitution outcomes .
- Solvent-Partitioning Simulations : COSMO-RS predicts solvent effects on transition-state stabilization during cross-coupling reactions .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer : Discrepancies (e.g., δ shifts in ¹H NMR) arise from:
- Solvent Effects : Replicate spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding differences .
- Tautomerism : Variable-temperature NMR (VT-NMR) identifies pyridine-amide tautomeric equilibria .
- Crystallographic Validation : Compare experimental X-ray data (e.g., CCDC entries) with computational structures (Mercury software) .
Advanced Synthetic Challenges
Q. What green chemistry approaches minimize waste in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) for Suzuki couplings to reduce metal leaching .
- Solvent Recovery : Distill DMF or DCM via rotary evaporation with solvent traps (>90% recovery) .
- Atom Economy : Replace stoichiometric reagents (e.g., HATU) with catalytic methods (e.g., enzymatic carbamate formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
